![molecular formula C26H26N6O4 B2537807 (4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide CAS No. 1111989-84-4](/img/structure/B2537807.png)
(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. Computational methods can also be used to predict these properties .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have shown promising antiviral properties. Researchers have synthesized various indole-based molecules and evaluated their efficacy against viruses. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Antifungal Properties
Thiazole-containing compounds, including the one described, have been investigated for their antifungal potential. Notably:
- Compound 3 : Thiazole derivatives exhibit in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Antioxidant Activity
Thiazoles are known for their antioxidant properties. Some synthesized thiazole-based compounds have shown potent antioxidant activity .
Anticancer Potential
Indole derivatives have been explored as potential anticancer agents. While specific studies on this compound are limited, the broader class of indole derivatives includes molecules like tiazofurin, which exhibit anticancer activity .
Anti-Inflammatory and Analgesic Effects
Thiazoles, especially those modified at different positions, may possess anti-inflammatory and analgesic properties .
Other Biological Activities
Indole derivatives have also been associated with antiretroviral, antidiabetic, anti-Alzheimer, antihypertensive, and hepatoprotective effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-4-21-29-23(36-30-21)14-31-15-28-24-19-10-16(2)8-9-20(19)32(25(24)26(31)34)13-22(33)27-12-17-6-5-7-18(11-17)35-3/h5-11,15H,4,12-14H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVEJKXFUQYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide |
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